molecular formula C13H13NO2 B14519548 3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole CAS No. 62679-16-7

3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole

Cat. No.: B14519548
CAS No.: 62679-16-7
M. Wt: 215.25 g/mol
InChI Key: NTSRAULQNKIHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole is a chemical compound that belongs to the class of oxiranes and oxazoles. This compound is characterized by the presence of an oxirane ring and an oxazole ring, which are fused to a methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Darzens reaction, where a carbonyl compound reacts with a haloacetonitrile in the presence of a base to form the oxirane ring . The oxazole ring can be formed through cyclization reactions involving nitriles and other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole exerts its effects involves interactions with molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole is unique due to the presence of both oxirane and oxazole rings fused to a methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62679-16-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole

InChI

InChI=1S/C13H13NO2/c1-8-3-5-10(6-4-8)12-13(15-12)11-7-9(2)14-16-11/h3-7,12-13H,1-2H3

InChI Key

NTSRAULQNKIHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.